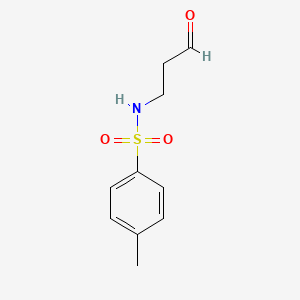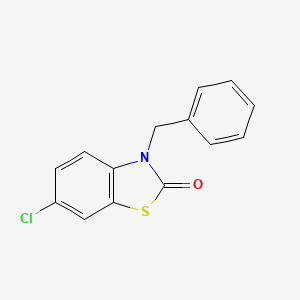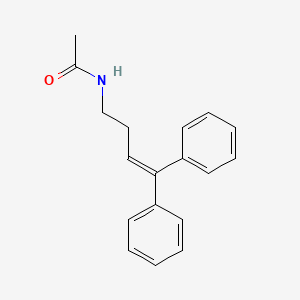
Tridecadodecaene-1,13-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecadodecaene-1,13-dithione: is a synthetic organic compound characterized by the presence of two sulfur atoms in a dithiole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecadodecaene-1,13-dithione can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a dithioacetal intermediate, which is then converted to the desired dithione compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tridecadodecaene-1,13-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Chemistry: Tridecadodecaene-1,13-dithione is used as a protecting group for carbonyl compounds in organic synthesis. It is also employed in the synthesis of complex natural products and pharmaceuticals .
Biology and Medicine: Its unique structure allows for the design of molecules with enhanced biological activity .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism by which tridecadodecaene-1,13-dithione exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The compound’s dithiole ring structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloproteins and other biomolecules . Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
1,3-Dithianes: These compounds share a similar dithiole ring structure and are used as protecting groups for carbonyl compounds.
1,3-Dithiolanes: Similar to dithianes, these compounds are also used in organic synthesis and have comparable reactivity.
Uniqueness: Tridecadodecaene-1,13-dithione is unique due to its extended conjugation and specific substitution pattern, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
628315-47-9 |
|---|---|
Molecular Formula |
C13S2 |
Molecular Weight |
220.3 g/mol |
InChI |
InChI=1S/C13S2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15 |
InChI Key |
MNRAIKCITPNRKC-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=C=C=C=C=C=S)=C=C=C=C=C=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


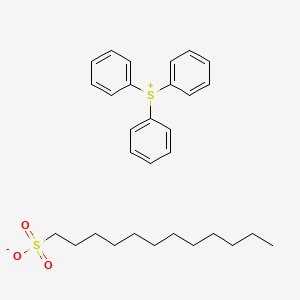
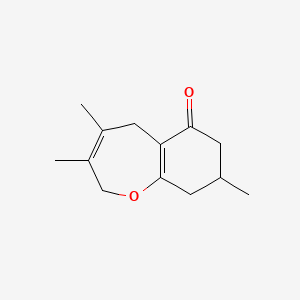
![7-Ethoxy-1,2-difluoro-3-[2-(4-pentylcyclohexyl)ethyl]naphthalene](/img/structure/B14214465.png)
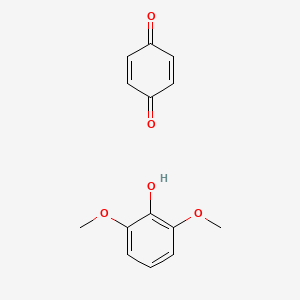
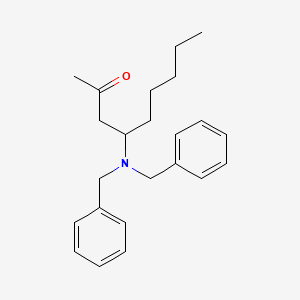

![1-[([1,1'-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214511.png)
![[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl carbamimidothioate](/img/structure/B14214513.png)
![1H-Indole, 3-[[4-(2-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14214517.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;4-amino-2-hydroxybenzoic acid](/img/structure/B14214520.png)
